molecular formula C25H19FN2O5S B12154389 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12154389
M. Wt: 478.5 g/mol
InChI Key: YIMGQPAPBAOEQJ-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, including the formation of the benzothiazole ring, the introduction of the ethoxy and fluorophenyl groups, and the final assembly of the pyrrolidine-2,3-dione core. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzothiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxy and fluorophenyl groups via nucleophilic substitution.

    Condensation Reactions: Formation of the pyrrolidine-2,3-dione core through condensation of suitable intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of the ethoxy or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O5S/c1-3-32-16-9-10-17-19(12-16)34-25(27-17)28-21(14-5-7-15(26)8-6-14)20(23(30)24(28)31)22(29)18-11-4-13(2)33-18/h4-12,21,30H,3H2,1-2H3

InChI Key

YIMGQPAPBAOEQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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